

Anhalamine structure and chemical properties

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Compound of Interest

Compound Name: *Anhalamine*

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Anhalamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid found in the peyote cactus (*Lophophora williamsii*), is a compound of significant interest due to its structural relationship to mescaline and its potent activity as a serotonin 5-HT₇ receptor inverse agonist.^[1] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, isolation, and analytical characterization of **anhalamine**. Furthermore, it elucidates the key signaling pathways associated with its primary molecular target, the 5-HT₇ receptor. This document is intended to serve as a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

Anhalamine, with the IUPAC name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol, is a substituted tetrahydroisoquinoline.^{[1][2]} Its chemical structure features a tetrahydroisoquinoline core with two methoxy groups at positions 6 and 7, and a hydroxyl group at position 8.

Caption: Chemical structure of **Anhalamine**.

Physicochemical Properties

A summary of the key physicochemical properties of **anhalamine** is presented in Table 1.

Property	Value	Reference(s)
IUPAC Name	6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol	[1][2]
Molecular Formula	C ₁₁ H ₁₅ NO ₃	[1][2]
Molar Mass	209.245 g·mol ⁻¹	[1][2]
Melting Point	189-191 °C	[3][4]
Solubility	Almost insoluble in cold water, cold ethanol, and ether. Freely soluble in hot water, ethanol, acetone, and dilute acids.	[3][4]
UV max (in ethanol)	274 nm (log ε 2.90)	[3][4]
CAS Number	643-60-7	[1][2]
PubChem CID	69510	[2]

Table 1: Physicochemical properties of **Anhalamine**.

Spectral Data

While detailed spectral data requires access to specialized databases, general characteristics are known. The ultraviolet (UV) spectrum of **anhalamine** in ethanol shows a maximum absorption at 274 nm.[3][4] Spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for unequivocal structure confirmation and can be found in specialized chemical databases.

Synthesis and Isolation

Synthetic Approach: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and effective method for the synthesis of tetrahydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of **anhalamine**, a plausible starting material would be 3-hydroxy-4,5-dimethoxyphenethylamine, which would be reacted with formaldehyde.



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Caption: Generalized workflow for the Pictet-Spengler synthesis of **Anhalamine**.

Experimental Protocol (Adapted from a similar synthesis):

- **Reactant Preparation:** Dissolve 3-hydroxy-4,5-dimethoxyphenethylamine (1.0 eq) in a suitable solvent such as dichloromethane or toluene.
- **Addition of Aldehyde:** Add an aqueous solution of formaldehyde (1.1 eq) to the reaction mixture.
- **Acid Catalysis:** Add a strong acid catalyst, such as hydrochloric acid or trifluoroacetic acid (catalytic amount to 1.0 eq), to the mixture.
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, neutralize the reaction with a base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure **anhalamine**.

Isolation from Natural Sources

Anhalamine is a naturally occurring alkaloid in the peyote cactus (*Lophophora williamsii*).^[1] Its isolation involves the extraction and separation of alkaloids from the plant material.

Experimental Protocol (Generalized for Alkaloid Extraction):

- **Sample Preparation:** Dry the cactus material and grind it into a fine powder.
- **Defatting:** Extract the powdered material with a nonpolar solvent (e.g., hexane) to remove fats and lipids.
- **Basification and Extraction:** Moisten the defatted plant material with a basic solution (e.g., 10% sodium carbonate solution) to liberate the free alkaloids. Extract the alkaloids with an organic solvent such as chloroform or dichloromethane.
- **Acidic Extraction:** Extract the organic solvent containing the alkaloids with an acidic aqueous solution (e.g., 1 M sulfuric acid). The protonated alkaloids will move into the aqueous phase.
- **Basification and Re-extraction:** Make the acidic aqueous solution basic with a strong base (e.g., sodium hydroxide) to a pH of 9-10. Re-extract the liberated free alkaloids into an organic solvent.
- **Purification:** Concentrate the organic extract to obtain the crude alkaloid mixture. Separate the individual alkaloids, including **anhalamine**, using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common method for the quantification of **anhalamine** and other peyote alkaloids.

Representative HPLC-UV Method:

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
Mobile Phase	A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid)
Flow Rate	1.0 mL/min
Detection	UV at 274 nm
Injection Volume	10-20 μ L
Column Temperature	Ambient or controlled at 25-30 $^{\circ}$ C

Table 2: Representative HPLC-UV parameters for the analysis of **Anhalamine**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like **anhalamine**, often after derivatization to increase volatility.

Representative GC-MS Method:

Parameter	Condition
Column	Capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm)
Carrier Gas	Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature	250-280 °C
Oven Program	Initial temperature of 100-150 °C, ramped to 280-300 °C at 10-20 °C/min, hold for 5-10 min.
MS Ionization	Electron Ionization (EI) at 70 eV
MS Scan Range	40-500 m/z
Derivatization	Silylation (e.g., with BSTFA) may be required to improve volatility and peak shape.

Table 3: Representative GC-MS parameters for the analysis of **Anhalamine**.

Biological Activity and Signaling Pathways

Anhalamine has been identified as a potent inverse agonist of the serotonin 5-HT7 receptor.^[1] Inverse agonists decrease the constitutive activity of a receptor. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through G α s and G α 12 proteins.

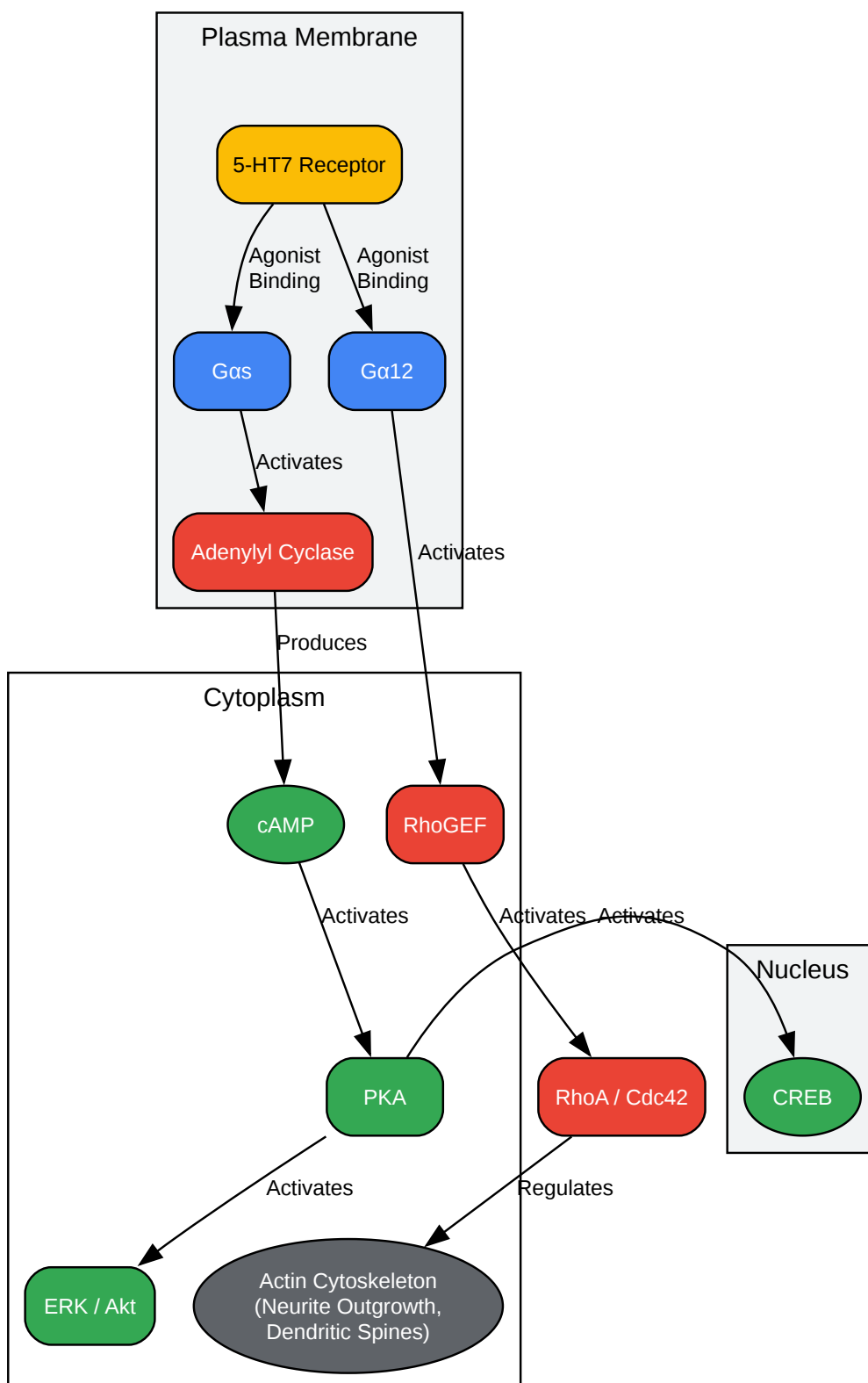
5-HT7 Receptor Signaling

The activation of the 5-HT7 receptor initiates two main signaling cascades:

- **G α s-cAMP Pathway:** The canonical pathway involves the activation of adenylyl cyclase (AC) by the G α s subunit, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, and activates the ERK and Akt pathways.
- **G α 12-Rho Pathway:** The receptor can also couple to G α 12, which activates Rho guanine nucleotide exchange factors (RhoGEFs). This leads to the activation of small GTPases like

RhoA and Cdc42, which are key regulators of the actin cytoskeleton and are involved in processes such as neurite outgrowth and dendritic spine formation.

As an inverse agonist, **anhalamine** would be expected to suppress the basal activity of these pathways.



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Caption: Major signaling pathways of the 5-HT7 receptor.

Conclusion

Anhalamine is a fascinating tetrahydroisoquinoline alkaloid with well-defined chemical properties and significant biological activity. Its role as a potent 5-HT₇ receptor inverse agonist makes it a valuable tool for studying the physiological functions of this receptor and a potential lead compound for the development of novel therapeutics. This guide provides a foundational resource for researchers, offering a summary of its chemical characteristics, plausible synthetic and isolation strategies, analytical methodologies, and an overview of its relevant signaling pathways. Further research into the detailed pharmacology and therapeutic potential of **anhalamine** and its analogs is warranted.

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